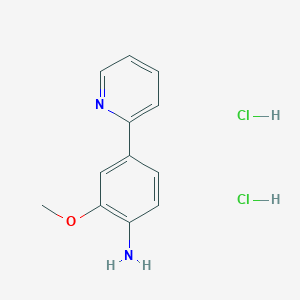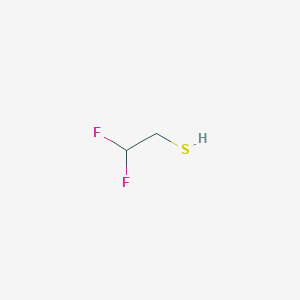carbohydrazide](/img/structure/B13611391.png)
N'-[1-(prop-2-enoyl)piperidin-4-yl](tert-butoxy)carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-1-(prop-2-enoyl)piperidin-4-ylcarbohydrazide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a piperidine ring, an acryloyl group, and a tert-butoxycarbohydrazide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-1-(prop-2-enoyl)piperidin-4-ylcarbohydrazide typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from a suitable precursor, such as 4-piperidone.
Acryloylation: The piperidine intermediate is then reacted with acryloyl chloride in the presence of a base, such as triethylamine, to introduce the acryloyl group.
Carbohydrazide Formation: The final step involves the reaction of the acryloylated piperidine with tert-butyl carbazate to form the desired N’-1-(prop-2-enoyl)piperidin-4-ylcarbohydrazide.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N’-1-(prop-2-enoyl)piperidin-4-ylcarbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acryloyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Wissenschaftliche Forschungsanwendungen
N’-1-(prop-2-enoyl)piperidin-4-ylcarbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of N’-1-(prop-2-enoyl)piperidin-4-ylcarbohydrazide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate: Similar structure but lacks the carbohydrazide moiety.
N’-[1-(prop-2-enoyl)piperidin-4-yl]carbohydrazide: Similar structure but lacks the tert-butoxy group.
Uniqueness
N’-1-(prop-2-enoyl)piperidin-4-ylcarbohydrazide is unique due to the presence of both the acryloyl and tert-butoxycarbohydrazide groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various research applications.
Eigenschaften
Molekularformel |
C13H23N3O3 |
|---|---|
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
tert-butyl N-[(1-prop-2-enoylpiperidin-4-yl)amino]carbamate |
InChI |
InChI=1S/C13H23N3O3/c1-5-11(17)16-8-6-10(7-9-16)14-15-12(18)19-13(2,3)4/h5,10,14H,1,6-9H2,2-4H3,(H,15,18) |
InChI-Schlüssel |
ZZEWGJNHVVGWTO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NNC1CCN(CC1)C(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Methyl-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]propan-1-amine](/img/structure/B13611350.png)

![2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine](/img/structure/B13611360.png)





